(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Overview
Description
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound featuring a piperazine core substituted with pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The initial step often includes the bromination of 1-methyl-1H-pyrazole to obtain 4-bromo-1-methyl-1H-pyrazole . This intermediate is then subjected to acylation reactions to introduce the carbonyl group. The final step involves the coupling of this intermediate with 1-ethyl-5-methyl-1H-pyrazole and piperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen atoms.
Substitution: Commonly involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce azides or thiols.
Scientific Research Applications
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Bromo-1-methyl-1H-pyrazole
- Hydrazine-coupled pyrazole derivatives
Uniqueness
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN6O/c1-4-23-12(2)13(9-18-23)10-21-5-7-22(8-6-21)16(24)15-14(17)11-20(3)19-15/h9,11H,4-8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXLESLXVDNKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C3=NN(C=C3Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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